Methyl 4-((ethylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-((ethylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₈ClNO₂. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((ethylamino)methyl)bicyclo[222]octane-1-carboxylate hydrochloride typically involves a multi-step process One common method starts with the preparation of the bicyclo[22The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((ethylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-((ethylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((ethylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: This compound shares a similar bicyclic structure but lacks the ethylamino group.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound has a hydroxymethyl group instead of an ethylamino group.
Uniqueness
Methyl 4-((ethylamino)methyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its bicyclic structure.
Properties
IUPAC Name |
methyl 4-(ethylaminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-3-14-10-12-4-7-13(8-5-12,9-6-12)11(15)16-2;/h14H,3-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNCKIMFKMKELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC12CCC(CC1)(CC2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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